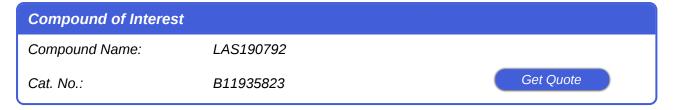


LAS190792: A Technical Whitepaper on its Dual-Target Receptor Engagement

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For Researchers, Scientists, and Drug Development Professionals

Abstract

LAS190792, also known as AZD8999, is a novel inhaled bifunctional molecule characterized as a Muscarinic Antagonist and β2-Adrenoceptor Agonist (MABA).[1] This document provides a comprehensive technical overview of the target receptors of **LAS190792**, presenting quantitative data on its binding affinities and functional potencies, detailed experimental methodologies for key assays, and visual representations of the associated signaling pathways. This information is intended to support further research and development efforts in the field of respiratory therapeutics.

Core Target Receptors and Mechanism of Action

LAS190792 is designed to simultaneously interact with two distinct receptor types in the airways to induce bronchodilation, making it a promising candidate for the treatment of chronic respiratory diseases such as COPD.[1][2] The dual mechanism of action involves:

Muscarinic Receptor Antagonism: LAS190792 acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), primarily targeting the M3 subtype.[1] In the airways, M3 receptors are predominantly located on smooth muscle cells and submucosal glands. Their activation by acetylcholine, a neurotransmitter of the parasympathetic nervous system, leads to bronchoconstriction and mucus secretion. By blocking these receptors, LAS190792 inhibits the effects of acetylcholine, leading to airway smooth muscle relaxation.[1][3]



 β2-Adrenoceptor Agonism: Concurrently, LAS190792 functions as an agonist at the β2adrenergic receptors (β2-ARs).[1] These receptors are highly expressed on airway smooth muscle cells. Stimulation of β2-ARs activates intracellular signaling cascades that result in smooth muscle relaxation and subsequent bronchodilation.[3]

This complementary dual pharmacology allows **LAS190792** to achieve bronchodilation through two independent but synergistic pathways.[3]

Quantitative Receptor Pharmacology

The potency and selectivity of **LAS190792** at its target receptors have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Muscarinic Receptor Binding Affinities of

LAS190792

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Receptor Subtype	pIC50	
M1	8.9[4][5]	
M2	8.8[4][5]	
M3	8.8[1][2][4][5]	
M4	9.2[4][5]	
M5	8.2[4][5]	

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50), indicating the concentration of the drug required to inhibit 50% of the binding of a radioligand to the receptor.

Table 2: Adrenergic Receptor Binding Affinities and Selectivity of LAS190792



Receptor Subtype	pIC50
β1	7.5[4][5]
β2	9.1[4][5]
β3	5.6[4][5]

LAS190792 demonstrates selectivity for the β 2-adrenoceptor over the β 1 and β 3 subtypes.[1] [2]

Table 3: Functional Potency of LAS190792

Assay	Species/Tissue	Parameter	Value
Antimuscarinic Activity	Human Bronchus (electrically stimulated, in presence of propranolol)	pIC50	8.3[1]
β2-Adrenoceptor Agonist Activity	Guinea Pig Trachea (spontaneous tone)	pEC50	9.6[1][2]

pEC50 is the negative logarithm of the half maximal effective concentration (EC50), indicating the concentration of the drug that induces a response halfway between the baseline and maximum.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the pharmacological profile of **LAS190792**.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of **LAS190792** to its target receptors.



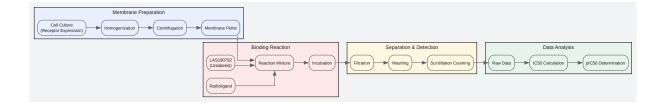
Objective: To quantify the affinity (pIC50) of **LAS190792** for human muscarinic (M1-M5) and adrenergic (β 1- β 3) receptors.

Methodology:

- Membrane Preparation:
 - Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells recombinantly expressing the specific human receptor subtype of interest are cultured.
 - Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
 - The homogenate is centrifuged at low speed to remove cellular debris.
 - The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.
 - The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
- · Competitive Binding Reaction:
 - The assay is performed in a 96-well plate format.
 - Each well contains a fixed concentration of a specific radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors or [3H]-CGP12177 for β-adrenergic receptors) and a varying concentration of unlabeled LAS190792.
 - Membrane preparations are added to each well.
 - The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Separation and Detection:
 - The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.



- The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- The radioactivity trapped on the filters is measured using a scintillation counter.
- Data Analysis:
 - Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.
 - Specific binding is calculated by subtracting non-specific binding from total binding.
 - The IC50 value is determined by non-linear regression analysis of the competition binding curve.
 - The pIC50 is then calculated as the negative logarithm of the IC50.



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Radioligand Binding Assay Workflow

cAMP Functional Assays

These assays are used to determine the functional agonist activity of **LAS190792** at β 2-adrenergic receptors.



Objective: To measure the ability of **LAS190792** to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the β 2-AR signaling pathway.

Methodology:

- Cell Culture and Plating:
 - CHO or HEK293 cells expressing the human β2-adrenergic receptor are cultured.
 - Cells are seeded into 384-well plates and allowed to adhere.
- Compound Incubation:
 - The cell culture medium is removed and replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
 - Cells are incubated with varying concentrations of LAS190792 for a defined period at room temperature.
- cAMP Detection:
 - Several methods can be used for cAMP detection, including:
 - Homogeneous Time-Resolved Fluorescence (HTRF): This method involves cell lysis and the addition of two conjugates: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor. The signal is inversely proportional to the amount of cAMP produced.
 - Luminescence-based assays (e.g., GloSensor[™]): Cells are transfected with a biosensor that emits light upon binding to cAMP. The luminescence signal is directly proportional to the intracellular cAMP concentration.
- Data Analysis:
 - A standard curve is generated using known concentrations of cAMP.
 - The amount of cAMP produced in response to LAS190792 is quantified.



- The EC50 value is determined by plotting the concentration-response curve and fitting it with a sigmoidal dose-response equation.
- The pEC50 is then calculated.

Isolated Guinea Pig Trachea Relaxation Assay

This ex vivo assay assesses the functional potency of **LAS190792** in a more physiologically relevant tissue preparation.

Objective: To determine the relaxant effect of **LAS190792** on pre-contracted airway smooth muscle.

Methodology:

- Tissue Preparation:
 - Guinea pigs are euthanized, and the tracheas are carefully dissected.
 - The trachea is cut into rings, and these rings are suspended in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
 - The rings are connected to isometric force transducers to measure changes in muscle tension.
- · Contraction and Relaxation:
 - The tracheal rings are pre-contracted with an agent such as carbachol or by electrical field stimulation to induce a stable contractile tone.
 - Once a stable contraction is achieved, cumulative concentrations of LAS190792 are added to the organ bath.
 - The relaxation of the tracheal rings is recorded as a percentage of the pre-contracted tone.
- Data Analysis:



- Concentration-response curves for the relaxant effect of **LAS190792** are constructed.
- The EC50 or IC50 value is determined from these curves, and the corresponding pEC50 or pIC50 is calculated.

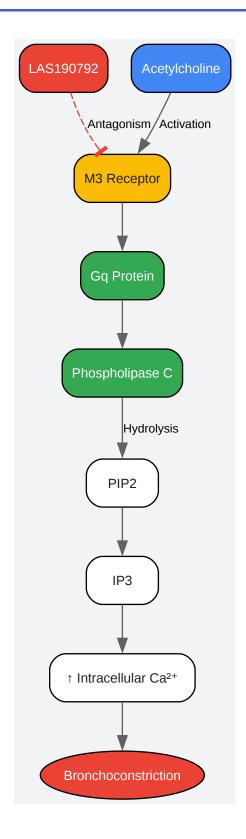
Signaling Pathways

The dual mechanism of action of **LAS190792** is mediated through distinct intracellular signaling pathways.

Muscarinic M3 Receptor Antagonism and Inhibition of Bronchoconstriction

Acetylcholine binding to M3 receptors on airway smooth muscle cells activates a Gq protein-coupled signaling cascade.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to the activation of calmodulin and myosin light chain kinase (MLCK).[4] MLCK phosphorylates myosin light chains, resulting in smooth muscle contraction. **LAS190792**, as an M3 antagonist, blocks the initial step of this pathway, preventing acetylcholine-induced bronchoconstriction.





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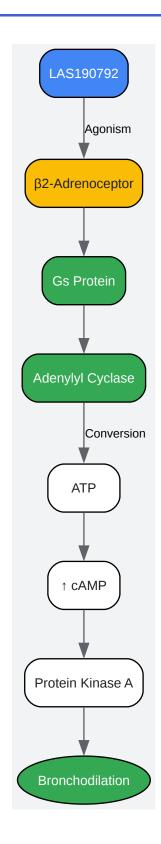
Muscarinic M3 Receptor Antagonism Pathway



β2-Adrenoceptor Agonism and Induction of Bronchodilation

As a β2-adrenoceptor agonist, **LAS190792** mimics the action of endogenous agonists like epinephrine.[3] Binding of **LAS190792** to the β2-AR activates a Gs protein, which in turn stimulates adenylyl cyclase.[3] Adenylyl cyclase catalyzes the conversion of ATP to cAMP.[3] Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA).[3] PKA then phosphorylates several downstream targets, resulting in a decrease in intracellular Ca2+ concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.[1]





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β2-Adrenoceptor Agonism Pathway

Conclusion



LAS190792 is a potent and selective MABA with a well-defined dual-target receptor profile. Its ability to simultaneously antagonize M3 muscarinic receptors and agonize β 2-adrenergic receptors provides a robust mechanism for achieving bronchodilation. The quantitative data and experimental methodologies presented in this whitepaper offer a solid foundation for researchers and drug development professionals working on the next generation of respiratory therapies. The synergistic action of **LAS190792** holds the potential for improved efficacy in the management of obstructive airway diseases.

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